Tetrapeptide-21
Overview
Description
Tetrapeptide-21, also known as GEKG-peptide, is a synthetic peptide composed of four amino acids: glycine, glutamic acid, lysine, and glycine. This peptide mimics a sequence found in several extracellular matrix proteins, such as collagens and elastin. It is renowned for its ability to boost collagen, hyaluronic acid, and fibronectin production, making it a popular ingredient in anti-aging skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapeptide-21 is typically synthesized using solid-phase peptide synthesis (SPPS), a method introduced by R. Bruce Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA)
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Tetrapeptide-21 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups .
Scientific Research Applications
Tetrapeptide-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and extracellular matrix interactions.
Medicine: Explored for its potential in wound healing and tissue regeneration due to its ability to stimulate collagen and hyaluronic acid production.
Industry: Incorporated into skincare products for its anti-aging properties, improving skin elasticity, hydration, and reducing wrinkles
Mechanism of Action
Tetrapeptide-21 exerts its effects by mimicking natural extracellular matrix proteins, thereby stimulating dermal fibroblasts to produce collagen, hyaluronic acid, and fibronectin. This leads to enhanced skin hydration, elasticity, and overall structural integrity. The peptide interacts with specific receptors on fibroblasts, triggering intracellular signaling pathways that upregulate the expression of genes involved in extracellular matrix production .
Comparison with Similar Compounds
Palmitoyl Pentapeptide-4: Known for its collagen-boosting properties, often used in anti-aging formulations.
Copper Tripeptide-1: Promotes wound healing and skin regeneration.
Carnosine: An antioxidant peptide that protects against glycation and oxidative stress
Uniqueness of Tetrapeptide-21: this compound is unique due to its specific amino acid sequence (glycine-glutamic acid-lysine-glycine) that closely mimics natural extracellular matrix proteins. This allows it to effectively stimulate collagen and hyaluronic acid production, making it a potent anti-aging ingredient .
Properties
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O7/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSTAMIHSSVKL-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242108 | |
Record name | Tetrapeptide-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960608-17-7 | |
Record name | GEKG peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960608177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapeptide-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPEPTIDE-21 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179JUC43HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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